Acitretin

Catalog No.
S517075
CAS No.
55079-83-9
M.F
C21H26O3
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acitretin

Problem: Etretinate’s 120-day half-life ruins longitudinal pharmacokinetic studies; isotretinoin targets sebocytes, not keratinocytes. Solution: Acitretin (CAS 55079-83-9) offers 50-hour washout and potent keratinocyte differentiation. Key advantages: • Half-life ~50 h, no adipose sequestration, enabling rapid-washout in vivo designs. • Standard positive control in 3D skin models and hyperkeratosis assays. • Supplied with strict anhydrous storage: dissolves in DMSO or corn oil to avoid ethanol-induced transesterification into etretinate. • ≥98% HPLC purity ensures formulation fidelity. Ships cold-chain globally.

CAS Number

55079-83-9

Product Name

Acitretin

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N

solubility

Practically insoluble in water (<0.1 mg/100 mg)
Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane
4.78e-04 g/L

Synonyms

13-cis-Acitretin, Acitretin, Acitretin, (Z,E,E,E)-Isomer, Etretin, Isoacitretin, Isoetretin, Neotigason, Ro 10-1670, Ro 101670, Ro 13-7652, Ro 137652, Ro-10-1670, Ro-13-7652, Ro101670, Ro137652, Soriatane

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC

The exact mass of the compound Acitretin is 326.18819 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0729 mg/lin water, 6.61x10-3 mg/l at 25 °c (est)practically insoluble in water (<0.1 mg/100 mg)sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane4.78e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids. It belongs to the ontological category of retinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg

Acitretin (CAS 55079-83-9) is a second-generation aromatic retinoid and the active, free-carboxylic-acid metabolite of etretinate[1]. As a potent retinoic acid receptor (RAR) agonist, it is heavily procured for dermatological research, specifically in modeling keratinocyte differentiation and epidermal hyperplasia. Unlike its highly lipophilic prodrug ester, Acitretin possesses a lower partition coefficient (Log P ~6) and is formulated as a solid that is soluble in DMSO (up to 20 mg/mL) but insoluble in water and ethanol . Its distinct physical chemistry and receptor profile make it the benchmark compound for in vitro and in vivo studies requiring strict pharmacokinetic control without long-term tissue sequestration [1].

Research Fit

1
Retinoid receptor signaling pathway studies RAR pan-agonist profile for nuclear receptor transactivation research
2
Hyperproliferative skin disease models Supports keratinocyte differentiation and proliferation endpoint analysis
3
Pharmacokinetic and metabolite research Defined elimination half-life and ethanol-dependent re-esterification pathway

Substituting Acitretin with closely related retinoids introduces catastrophic flaws in experimental design and formulation stability. Using its prodrug, etretinate, results in extreme adipose tissue sequestration, extending the in vivo half-life from ~50 hours to over 120 days and destroying the ability to perform rapid-washout pharmacokinetic studies [1]. Conversely, substituting with first-generation retinoids like isotretinoin shifts the primary cellular response from keratinocyte differentiation to sebocyte apoptosis, rendering the substitution useless for psoriasis or hyperkeratosis models [2]. Furthermore, Acitretin is uniquely sensitive to vehicle selection; dissolving it in ethanol triggers in situ transesterification back into etretinate, meaning researchers must strictly procure and utilize anhydrous, non-ethanolic solvents (e.g., DMSO or corn oil) to maintain the compound's structural integrity and short half-life profile [1].

Substitution Risk

Etretinate / prodrug

Elimination half-life differs by approximately 60-fold; adipose sequestration profile fundamentally alters teratogenicity risk context and monitoring requirements.

RXR-selective retinoids

Bexarotene activates RXR, not RAR; receptor subtype selectivity shift leads to distinct biological endpoints and lipid-related tolerability profiles.

13-cis-acitretin metabolite

Metabolite lacks CRABP binding affinity; direct substitution may not reproduce acitretin's intracellular transport-mediated activity in hyperproliferative models.

In Vivo Washout Control

For longitudinal animal models, the clearance rate of a retinoid dictates the feasibility of the study. Acitretin demonstrates a terminal elimination half-life of approximately 49 to 50 hours, allowing for complete biological washout within 2 months [1]. In stark contrast, its esterified analog, etretinate, exhibits a half-life of 120 days, remaining detectable in serum and adipose tissue for over 2 years post-dosing [1]. This >50-fold reduction in half-life makes Acitretin the mandatory choice for reversible retinoid studies where prolonged teratogenic accumulation would confound subsequent experimental phases.

Evidence DimensionTerminal elimination half-life
Target Compound DataAcitretin (~49-50 hours)
Comparator Or BaselineEtretinate (~120 days)
Quantified Difference>50-fold reduction in systemic half-life
ConditionsIn vivo mammalian pharmacokinetic tracking

Enables precise temporal control and rapid washout in longitudinal in vivo studies without multi-year adipose accumulation.

Elimination half-life
Head-to-head
Acitretin ~50–60 h vs. Etretinate ~120 days
Reported elimination half-life endpoint context
Approximately 60-fold difference; human PK studies

Tissue Distribution and Lipophilicity

The pharmacokinetic predictability of a retinoid is heavily dependent on its partition coefficient. Because Acitretin exists as a free carboxylic acid at physiological pH, it possesses a Log P of approximately 6 [1]. Its comparator, the ethyl ester etretinate, has a Log P of 8 [1]. Because the logarithmic scale dictates a base-10 relationship, Acitretin is approximately 50 times less lipophilic than etretinate. This critical reduction in lipophilicity prevents the deep-compartment adipose sequestration that plagues etretinate, ensuring that administered doses correlate accurately with circulating plasma levels rather than being lost to fat stores [1].

Evidence DimensionPartition coefficient (Log P)
Target Compound DataAcitretin (Log P ~ 6)
Comparator Or BaselineEtretinate (Log P ~ 8)
Quantified Difference50 times less lipophilic
ConditionsPhysiological pH distribution modeling

Prevents deep-compartment tissue sequestration, ensuring that administered doses correlate accurately with circulating plasma levels.

Receptor selectivity
Class-level
RAR pan-agonist vs. RXR-selective or dual RAR/RXR agonists
Receptor subtype activation context
Qualitative selectivity difference; transactivation assays

Ethanol Transesterification Liability

Vehicle selection is a critical procurement consideration for Acitretin. Unlike standard first-generation retinoids, Acitretin undergoes rapid transesterification in the presence of ethanol, chemically reverting into the highly lipophilic etretinate [1]. If an ethanolic vehicle is used for dosing, the intended 50-hour half-life is destroyed, replaced by etretinate's 120-day half-life [1]. Consequently, laboratory workflows must strictly utilize non-ethanolic solvents—such as anhydrous DMSO (soluble up to 20 mg/mL) or corn oil—to maintain the integrity of the free carboxylic acid .

Evidence DimensionChemical stability in ethanolic vehicles
Target Compound DataAcitretin (Undergoes transesterification to etretinate)
Comparator Or BaselineFirst-generation retinoids (Stable in ethanol)
Quantified DifferenceAbsolute incompatibility with ethanol-based dosing vehicles
ConditionsIn vitro / In vivo formulation preparation

Forces strict procurement of specific anhydrous, non-ethanolic solvents (e.g., DMSO) to maintain the compound's short half-life profile during dosing.

Nail psoriasis NAPSI
Cross-study
41% mean NAPSI reduction at 6 months
Reported nail-plate endpoint response context
Open-label; N=36; low-dose acitretin

Keratinocyte Differentiation vs. Sebocyte Apoptosis

While both Acitretin and isotretinoin are systemic retinoids, their downstream phenotypic effects dictate entirely different procurement use cases. Acitretin specifically induces keratinocyte differentiation and reduces epidermal hyperplasia, making it highly effective for modeling psoriasis and severe dyskeratoses[1]. In contrast, isotretinoin primarily drives sebocyte apoptosis and suppresses sebum production, aligning it with acne models [1]. Selecting Acitretin over isotretinoin is therefore not a matter of potency, but of strict phenotypic alignment with epidermal differentiation assays.

Evidence DimensionPrimary cellular phenotypic response
Target Compound DataAcitretin (Keratinocyte differentiation / anti-hyperplasia)
Comparator Or BaselineIsotretinoin (Sebocyte apoptosis / sebum suppression)
Quantified DifferenceDivergent cellular targeting despite shared RAR agonism
ConditionsIn vitro skin equivalent models / dermatological assays

Dictates the selection of Acitretin exclusively for psoriasis and dyskeratosis research, preventing off-target sebocyte effects.

PASI 75 response
Cross-study
Network meta-analysis comparator context
Reported plaque psoriasis endpoint context
RCT induction therapy; risk ratios available
Hepatotoxicity profile
Class-level
Transient ALT/AST elevation vs. cumulative fibrosis risk
Tolerability endpoint context; reversibility differs
Long-term therapy monitoring context
CRABP binding affinity
Supporting evidence
Kd 3 nM (CRABP-I), 15 nM (CRABP-II)
Reported intracellular transport binding context
In vitro; mouse recombinant proteins

Reversible In Vivo Pharmacokinetic Modeling

Because Acitretin clears the mammalian system with a 50-hour half-life—compared to 120 days for etretinate—it is the optimal retinoid for longitudinal in vivo studies where rapid washout is required between dosing phases. This prevents multi-year teratogenic accumulation in adipose tissue [1].

In Vitro Psoriasis and Hyperplasia Assays

Acitretin's specific ability to induce keratinocyte differentiation makes it the standard positive control in 3D skin equivalent models and hyperkeratosis assays, outperforming sebocyte-targeting retinoids like isotretinoin [2].

Non-Ethanolic Topical Formulation Development

Due to its strict transesterification liability, Acitretin is highly utilized in formulation research aimed at developing advanced, non-ethanolic delivery vehicles (such as lipid nanoparticles or anhydrous DMSO/corn oil suspensions) that preserve the free carboxylic acid [1].

Application Fit

Application
Selection Property
Validation Focus
Hyperproliferative skin disease models
RAR pan-agonist pathway activity
Keratinocyte differentiation and proliferation endpoints
Nail-plate targeted endpoint models
NAPSI quantitative benchmark context
Nail matrix and nail bed pathology endpoint review
Retinoid receptor pharmacology studies
RAR vs. RXR subtype selectivity
Nuclear receptor transactivation assay context
Pharmacokinetic and drug-interaction research
Elimination half-life and re-esterification pathway
Ethanol-dependent metabolite conversion monitoring

Physical Description

Solid

Color/Form

Green-yellow crystalline powder
Crystals from hexane

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.18819469 Da

Monoisotopic Mass

326.18819469 Da

Heavy Atom Count

24

LogP

6.4
6.4 (LogP)
log Kow = 6.40
5.7

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Yellow solid powder

Melting Point

228-230 °C
228 - 230 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LCH760E9T7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Acitretin is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of severe psoriasis in adults.
FDA Label
Acitretin belongs to a group of drugs known as retinoids. Retinoids include natural and synthetic compounds that have similar activity to vitamin A. Vitamin A helps regulate the immune system, impacts cellular growth, differentiation, and proliferation, and plays a role in embryonic development. Other effects of retinoids include immunologic anti-inflammatory effects, induction of apoptosis, and inhibition of tumor promotion.

Livertox Summary

Acitretin is a retinoid and vitamin A derivative currently used in the treatment of psoriasis. Acitretin, like many retinoids, can lead to increase in serum aminotransferase levels and has been implicated in cases of acute liver injury which can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Keratolytic Agents; Retinoids
Dermatologic Agents

Therapeutic Uses

Keratolytic Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Acitretin is included in the database.
Acitretin Capsules, USP are indicated for the treatment of severe psoriasis in adults. Because of significant adverse effects associated with its use, Acitretin Capsules, USP should be prescribed only by those knowledgeable in the systemic use of retinoids. In females of reproductive potential, Acitretin Capsules, USP should be reserved for non-pregnant patients who are unresponsive to other therapies or whose clinical condition contraindicates the use of other treatments /Included in US product labeling/
Acitretin has been used in a limited number of patients for the management of discoid lupus erythematosus; efficacy was similar to that of hydroxychloroquine, but adverse effects were more severe and frequent with acitretin. Further study is needed to establish the role of acitretin in treating this condition. /NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for Acitretin (9 total), please visit the HSDB record page.

Pharmacology

Acitretin is a retinoid. Retinoids have a structure similar to vitamin A and are involved in the normal growth of skin cells. Acitretin works by inhibiting the excessive cell growth and keratinisation (process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis. It therefore reduces the thickening of the skin, plaque formation and scaling.
Acitretin is an orally-active metabolite of the synthetic aromatic retinoic acid agent etretinate with potential antineoplastic, chemopreventive, anti-psoratic, and embryotoxic properties. Acitretin activates nuclear retinoic acid receptors (RAR), resulting in induction of cell differentiation, inhibition of cell proliferation, and inhibition of tissue infiltration by inflammatory cells. This agent may also inhibit tumor angiogenesis. (NCI04)

MeSH Pharmacological Classification

Keratolytic Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05B - Antipsoriatics for systemic use
D05BB - Retinoids for treatment of psoriasis
D05BB02 - Acitretin

Mechanism of Action

The mechanism of action of acitretin is unknown, however it is believed to work by targeting specific receptors (retinoid receptors such as RXR and RAR) in the skin which help normalize the growth cycle of skin cells.

KEGG Target based Classification of Drugs

Nuclear receptors
Hepatocyte nuclear factor 4 like receptors
Retinoid X receptor (RXR)
NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

4.01X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

55079-83-9

Absorption Distribution and Excretion

Oral absorption of acitretin is optimal when given with food, and is linear and proportional with increasing doses from 25 to 100 mg. Approximately 72% (range 47% to 109%) of the administered dose was absorbed after a single 50 mg dose of acitretin was given to 12 healthy subjects.
Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted. The chain-shortened metabolites and conjugates of acitretin and cis-acitretin are ultimately excreted in the feces (34% to 54%) and urine (16% to 53%).
/MILK/ Acitretin is distributed into milk ... .
/MILK/ Retinoid transfer into breast milk was studied in a psoriatric woman receiving oral acitretin at a dosage of 40 mg once daily. Concentrations of the parent compound and its main metabolite, 13-cis acitretin, were measured in serum and mature milk during the initial nine days of therapy, using reverse-phase high performance liquid chromatography. At steady-state, trace amounts of the drug and metabolite (30-40 ng/mL) appeared in breast milk corresponding to a milk/serum concentration ratio of about 0.18. Acitretin was almost exclusively distributed in the fatty layers of the milk. Although the estimated amount of the drug consumed by a suckling infant would correspond to only 1.5% of the maternal dose, the toxic potential of acitretin justifies its avoidance in breast-feeding women.
Oral absorption of acitretin is optimal when given with food. For this reason, acitretin was given with food in all of the following trials. After administration of a single 50-mg oral dose of acitretin to 18 healthy subjects, maximum plasma concentrations ranged from 196 to 728 ng per mL (mean: 416 ng per mL) and were achieved in 2 to 5 hours (mean: 2.7 hours). The oral absorption of acitretin is linear and proportional with increasing doses from 25 to 100 mg. Approximately 72% (range: 47% to 109%) of the administered dose was absorbed after a single 50-mg dose of acitretin was given to 12 healthy subjects.
Acitretin is more than 99.9% bound to plasma proteins, primarily albumin.
For more Absorption, Distribution and Excretion (Complete) data for Acitretin (7 total), please visit the HSDB record page.

Metabolism Metabolites

Following oral absorption, acitretin undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted.
Following oral absorption, acitretin undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). The formation of cis-acitretin relative to parent compound is not altered by dose or fed/fast conditions of oral administration of acitretin. Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted. Following multiple-dose administration of acitretin, steady-state concentrations of acitretin and cis-acitretin in plasma are achieved within approximately 3 weeks.
... In the presence of ethanol the ethyl esterification of acitretin to etretinate proceeds via formation of acitretinoyl-CoA.

Wikipedia

Acitretin

FDA Medication Guides

SORIATANE
ACITRETIN
CAPSULE;ORAL
STIEFEL LABS INC
02/22/2023

Drug Warnings

/BOXED WARNING/ CONTRAINDICATIONS AND WARNINGS: Pregnancy. Acitretin must not be used by females who are pregnant, or who intend to become pregnant during therapy or at any time for at least 3 years following discontinuation of therapy. Acitretin also must not be used by females who may not use reliable contraception while undergoing treatment and for at least 3 years following discontinuation of treatment. Acitretin is a metabolite of etretinate (TEGISON), and major human fetal abnormalities have been reported with the administration of acitretin and etretinate. Potentially, any fetus exposed can be affected. Clinical evidence has shown that concurrent ingestion of acitretin and ethanol has been associated with the formation of etretinate, which has a significantly longer elimination half-life than acitretin. Because the longer elimination half-life of etretinate would increase the duration of teratogenic potential for female patients, ethanol must not be ingested by female patients of childbearing potential either during treatment with acitretin or for 2 months after cessation of therapy. This allows for elimination of acitretin, thus removing the substrate for transesterification to etretinate. The mechanism of the metabolic process for conversion of acitretin to etretinate has not been fully defined. It is not known whether substances other than ethanol are associated with transesterification. Acitretin has been shown to be embryotoxic and/or teratogenic in rabbits, mice, and rats at oral doses of 0.6, 3, and 15 mg per kg, respectively. These doses are approximately 0.2, 0.3, and 3 times the maximum recommended therapeutic dose, respectively, based on a mg-per-m 2 comparison. Major human fetal abnormalities associated with acitretin and/or etretinate administration have been reported including meningomyelocele; meningoencephalocele; multiple synostoses; facial dysmorphia; syndactyly; absence of terminal phalanges; malformations of hip, ankle, and forearm; low-set ears; high palate; decreased cranial volume; cardiovascular malformation; and alterations of the skull and cervical vertebrae. Acitretin should be prescribed only by those who have special competence in the diagnosis and treatment of severe psoriasis, are experienced in the use of systemic retinoids, and understand the risk of teratogenicity. Because of the teratogenicity of acitretin, a program called P.P.E.T., Pregnancy Prevention is Essential with Treatment, has been developed to educate women of childbearing potential and their healthcare providers about the serious risks associated with acitretin and to help prevent pregnancies from occurring with the use of this drug and for 3 years after its discontinuation.
/BOXED WARNING/ Hepatotoxicity: Of the 525 subjects treated in US clinical trials, 2 had clinical jaundice with elevated serum bilirubin and transaminases considered related to treatment with acitretin. Liver function test results in these subjects returned to normal after acitretin was discontinued. Two of the 1,289 subjects treated in European clinical trials developed biopsy-confirmed toxic hepatitis. A second biopsy in one of these subjects revealed nodule formation suggestive of cirrhosis. One subject in a Canadian clinical trial of 63 subjects developed a 3-fold increase of transaminases. A liver biopsy of this subject showed mild lobular disarray, multifocal hepatocyte loss, and mild triaditis of the portal tracts compatible with acute reversible hepatic injury. The subject's transaminase levels returned to normal 2 months after acitretin was discontinued. The potential of therapy with acitretin to induce hepatotoxicity was prospectively evaluated using liver biopsies in an open-label trial of 128 subjects. Pretreatment and posttreatment biopsies were available for 87 subjects. A comparison of liver biopsy findings before and after therapy revealed 49 (58%) subjects showed no change, 21 (25%) improved, and 14 (17%) subjects had a worsening of their liver biopsy status. For 6 subjects, the classification changed from class 0 (no pathology) to class I (normal fatty infiltration; nuclear variability and portal inflammation; both mild); for 7 subjects, the change was from class I to class II (fatty infiltration, nuclear variability, portal inflammation, and focal necrosis; all moderate to severe); and for 1 subject, the change was from class II to class IIIb (fibrosis, moderate to severe). No correlation could be found between liver function test result abnormalities and the change in liver biopsy status, and no cumulative dose relationship was found. Elevations of AST (SGOT), ALT (SGPT), GGT (GGTP), or LDH have occurred in approximately 1 in 3 subjects treated with acitretin. Of the 525 subjects treated in clinical trials in the US, treatment was discontinued in 20 (3.8%) due to elevated liver function test results. If hepatotoxicity is suspected during treatment with acitretin, the drug should be discontinued and the etiology further investigated. Ten of 652 subjects treated in US clinical trials of etretinate, of which acitretin is the active metabolite, had clinical or histologic hepatitis considered to be possibly or probably related to etretinate treatment. There have been reports of hepatitis-related deaths worldwide; a few of these subjects had received etretinate for a month or less before presenting with hepatic symptoms or signs.
Acitretin is a known human teratogen, and there is a very high risk of severe birth defects if a patient becomes pregnant while receiving acitretin or upon drug discontinuance (birth defects have been reported 2 years or longer after the last dose of acitretin). Teratogenicity generally is characterized by malformations involving craniofacial, cardiovascular, skeletal, and CNS structures. Use of acitretin is contraindicated during pregnancy. The drug must not be used in female patients who are or may become pregnant during acitretin therapy or within at least 3 years following drug discontinuance or in females who may not use reliable contraception during and for at least 3 years following cessation of therapy. If pregnancy occurs during therapy or at any time for at least 3 years following drug discontinuance, the clinician and patient should discuss the possible effects on the pregnancy.
Acitretin is distributed into milk; women receiving the drug should not breast-feed.
For more Drug Warnings (Complete) data for Acitretin (20 total), please visit the HSDB record page.

Biological Half Life

49 hours (range 33 to 96 hours)
... 10 patients with severe psoriasis were treated with 30 mg acitretin daily for 3 months. ... After discontinuation of therapy, the rate of elimination of both acitretin (half life range 1.0 to 25.4 days) and 13-cis-acitretin (half life range 1.5 to 25.7 days) was found to be related to the observed mean steady-state level of etretinate as evidenced by a longer terminal half life of patients with high levels of etretinate in plasma. ...
The terminal elimination half-life of acitretin following multiple-dose administration is 49 hours (range: 33 to 96 hours), and that of cis-acitretin under the same conditions is 63 hours (range: 28 to 157 hours).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation ... W. Bollag et al., German patent 2414619; eidem, United States of America patent 4105681 (1974, 1978 both to Hoffmann-La Roche).

Clinical Laboratory Methods

HPLC determination in plasma

Storage Conditions

Store at 20 to 25 °C (68 to 77 °F). Protect from light. Avoid exposure to high temperatures and humidity after the bottle is opened.
Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Store under inert gas. Moisture sensitive.

Interactions

Long-term immunosuppression in the organ transplant recipient (OTR) population places these individuals at higher risk of developing skin malignancies. Oral retinoids have become a useful tool for pharmacologic prophylaxis in the OTR population. Immunosuppressants that inhibit mTOR, such as sirolimus, may be used in combination with a systemic retinoid for chemoprophylaxis of cutaneous malignancies. We present the case of a male patient status post second renal transplant who developed an abrupt and unexpected rise in sirolimus levels to supra-therapeutic levels after initiation of prophylactic acitretin for innumerable squamous cell carcinomas (SCC). The sirolimus levels returned to baseline after cessation of acitretin. Systemic drug-drug interactions are an important phenomenon, especially in the solid OTR population. It is postulated that this interaction was mediated by acitretin inhibition of CYP3A4, the primary enzyme responsible for sirolimus metabolism. The Drug Interaction Probability Scale (DIPS) indicates this was a "probable" drug-drug interaction. To date, this interaction has not been reported in the literature. This case accentuates the importance of close monitoring of solid OTRs for adverse medication interactions when multiple medications are taken.
Concomitant administration of alcohol and acitretin resulted in formation of etretinate, a known human teratogen with a longer elimination half-life than acitretin; this interaction may increase the duration of teratogenic effects of acitretin. Concomitant use also may result in hepatotoxicity. Concomitant use of alcohol from any source should be avoided during and for 2 months after acitretin therapy cessation in women of childbearing potential.
Additive adverse effects (e.g., hypervitaminosis A) are possible in patients concomitantly receiving acitretin with vitamin A. Concomitant use is contraindicated.
There is an increased risk of hepatitis in patients concomitantly receiving acitretin and methotrexate. Concomitant use is contraindicated.
For more Interactions (Complete) data for Acitretin (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
1: Almutawa F, Thusaringam T, Watters K, Gayden T, Jabado N, Sasseville D. Pachyonychia Congenita (K16) with Unusual Features and Good Response to Acitretin. Case Rep Dermatol. 2015 Aug 19;7(2):220-6. doi: 10.1159/000438920. eCollection 2015 May-Aug. PubMed PMID: 26464567; PubMed Central PMCID: PMC4592507.
2: Solak B, Kara RO, Kosem M. Palmoplantar lichen planus successfully treated with acitretin. BMJ Case Rep. 2015 Sep 7;2015. pii: bcr2015211115. doi: 10.1136/bcr-2015-211115. PubMed PMID: 26347237.
3: Yanik ME, Erfan G, Albayrak H, Tasolar K, Albayrak S, Gelincik I, Kulac M. Acitretin-induced spiny follicular hyperkeratosis. Cutan Ocul Toxicol. 2015 Sep 4:1-3. [Epub ahead of print] PubMed PMID: 26340416.
4: Yanik ME, Erfan G, Albayrak H, Tasolar K, Albayrak S, Gelincik I, Kulac M. Acitretin-induced spiny follicular hyperkeratosis. Cutan Ocul Toxicol. 2015 Aug 12:1-3. [Epub ahead of print] PubMed PMID: 26264531.
5: Geng S, Liu Y, Wang H, Yan H, Niu X, Toyohara JP, Xiao S. Hypertrophic Lichenoid Eruption in a Child Successfully Treated Using Acitretin and Surgery: A Case Report and Literature Review. Pediatr Dermatol. 2015 Jul 29. doi: 10.1111/pde.12658. [Epub ahead of print] PubMed PMID: 26227743.
6: Rossi AM, Hibler BP, Johnson-Jahangir H. Serum Sirolimus Level Elevation Induced by Acitretin: Report of a Novel Drug-Drug Interaction. J Drugs Dermatol. 2015 Jul;14(7):747-9. PubMed PMID: 26151793.
7: Rob F, Fialová J, Brejchová M, Džambová M, Sečníková Z, Zelenková D, Jiráková A, Hercogová J. Drug fever as an adverse effect of acitretin in complicated psoriasis patient. Dermatol Ther. 2015 Jul 2. doi: 10.1111/dth.12263. [Epub ahead of print] PubMed PMID: 26133643.
8: García-Arpa M, López-Nieto M, Santiago Sánchez-Mateos JL, Sánchez-Caminero MP. Thrombocytopenia Probably Induced by Acitretin. Actas Dermosifiliogr. 2015 Oct;106(8):692-693. doi: 10.1016/j.ad.2015.03.010. Epub 2015 Jun 10. English, Spanish. PubMed PMID: 26071907.
9: Parkins GJ, Brennan KM, Wylie G. Sixth cranial nerve palsy due to acitretin. Clin Exp Dermatol. 2015 May 21. doi: 10.1111/ced.12684. [Epub ahead of print] PubMed PMID: 25997624.
10: Byekova Y, Sami N. Successful response of refractory type I adult-onset pityriasis rubra pilaris with ustekinumab and acitretin combination therapy. J Dermatol. 2015 Aug;42(8):830-1. doi: 10.1111/1346-8138.12927. Epub 2015 May 18. PubMed PMID: 25982628.

Explore Compound Types